Technical Guide: A Selective Histone Deacetylase 6 (HDAC6) Inhibitor with Potent Antiproliferative Activity
Technical Guide: A Selective Histone Deacetylase 6 (HDAC6) Inhibitor with Potent Antiproliferative Activity
This technical guide provides an in-depth overview of the chemical structure, biological properties, and experimental methodologies related to a potent antiproliferative agent. The compound, identified as 8-(2,4-bis(3-methoxyphenyl)-5,8-dihydropyrido[3,4-d]pyrimidin-7(6H)-yl)-N-hydroxy-8-oxooctanamide , and referred to as compound 8f in the primary literature, is a novel tetrahydropyridopyrimidine derivative that demonstrates significant and selective inhibitory activity against Histone Deacetylase 6 (HDAC6). While some commercial suppliers may refer to similar compounds as "Antiproliferative agent-6," this guide will focus on the specific and well-characterized compound 8f.
This document is intended for researchers, scientists, and drug development professionals interested in the discovery and characterization of novel anticancer agents, particularly those targeting epigenetic mechanisms.
Chemical Structure and Properties
Compound 8f is a synthetic molecule featuring a tetrahydropyridopyrimidine scaffold. Its chemical structure is presented below:
Chemical Name: 8-(2,4-bis(3-methoxyphenyl)-5,8-dihydropyrido[3,4-d]pyrimidin-7(6H)-yl)-N-hydroxy-8-oxooctanamide
Molecular Formula: C36H39N5O6
Structure: (A 2D chemical structure diagram would be placed here in a full whitepaper)
The key structural features include the central tetrahydropyridopyrimidine core, two 3-methoxyphenyl (B12655295) substituents, and a hydroxamic acid moiety, which is a known zinc-binding group essential for HDAC inhibition.
Biological Activity: Antiproliferative and HDAC6 Inhibitory Effects
Compound 8f has demonstrated potent antiproliferative activity against a panel of human cancer cell lines and exhibits high selectivity for HDAC6 over other HDAC isoforms.
Table 1: Antiproliferative Activity of Compound 8f and Related Analogs
| Compound | RPMI-8226 (IC50, μM) | HL60 (IC50, μM) | HCT116 (IC50, μM) |
|---|---|---|---|
| 8f | 2.80 | 3.20 | 3.25 |
| 8a | 16.3 | 14.5 | >20 |
| 8c | 5.31 | 6.27 | 4.72 |
Data sourced from a study on tetrahydropyridopyrimidine derivatives as sHDAC6 inhibitors.
Table 2: HDAC Inhibitory Activity and Selectivity of Compound 8f
| Target | IC50 (nM) | Selectivity vs. HDAC6 |
|---|---|---|
| HDAC6 | 6.4 | - |
| HDAC1 | 310 | > 48-fold |
| HDAC2 | >10000 | > 1562-fold |
| HDAC3 | >10000 | > 1562-fold |
| HDAC8 | 1040 | > 162-fold |
Data sourced from a study on tetrahydropyridopyrimidine derivatives as sHDAC6 inhibitors.
Signaling Pathway and Mechanism of Action
Compound 8f exerts its antiproliferative effects through the selective inhibition of HDAC6. HDAC6 is a unique, primarily cytoplasmic, class IIb histone deacetylase that regulates the acetylation status of several non-histone proteins, including α-tubulin. By inhibiting HDAC6, compound 8f leads to the hyperacetylation of α-tubulin, which can disrupt microtubule dynamics, affect protein trafficking, and ultimately induce cell cycle arrest and apoptosis in cancer cells.
Caption: Proposed signaling pathway of Compound 8f.
Experimental Protocols
The following sections detail the methodologies for the synthesis and biological evaluation of Compound 8f.
The synthesis of 8-(2,4-bis(3-methoxyphenyl)-5,8-dihydropyrido[3,4-d]pyrimidin-7(6H)-yl)-N-hydroxy-8-oxooctanamide (8f) is a multi-step process. A representative final step in the synthesis is described below, based on the synthesis of analogous compounds.
Step 1: Synthesis of tert-butyl 2,4-bis(3-methoxyphenyl)-5,8-dihydropyrido[3,4-d]pyrimidine-7(6H)-carboxylate (6f) To a solution of a suitable starting material in a solvent, (3-methoxyphenyl)boronic acid is added, followed by a palladium catalyst and a base. The reaction mixture is heated under an inert atmosphere until completion. After cooling, the mixture is worked up using standard extraction procedures and purified by chromatography to yield compound 6f.
Step 2: Deprotection and Amide Coupling Compound 6f is treated with an acid (e.g., trifluoroacetic acid) in a suitable solvent (e.g., dichloromethane) to remove the Boc protecting group. The resulting amine is then coupled with a suberic acid derivative (e.g., suberoyl chloride) in the presence of a base (e.g., triethylamine) to form the corresponding amide.
Step 3: Formation of the Hydroxamic Acid The terminal ester of the coupled product is then converted to the hydroxamic acid. This is typically achieved by treating the ester with hydroxylamine (B1172632) hydrochloride in the presence of a base (e.g., sodium hydroxide (B78521) or potassium hydroxide) in a solvent mixture like methanol (B129727) and THF. The reaction is monitored by TLC, and upon completion, the product is purified by chromatography or recrystallization to yield the final compound, 8f.
The antiproliferative activity of compound 8f is determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1][2][3]
-
Cell Seeding: Cancer cells (e.g., HCT116, RPMI-8226, HL60) are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of compound 8f (typically in a serial dilution) for a specified period (e.g., 72 hours). A vehicle control (e.g., DMSO) is also included.
-
MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilizing agent, such as DMSO.
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell growth inhibition is calculated relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
To confirm the mechanism of action, a Western blot is performed to measure the levels of acetylated α-tubulin in cells treated with compound 8f.
-
Cell Lysis: Cells are treated with different concentrations of compound 8f for a defined time (e.g., 24 hours). After treatment, the cells are washed with PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with a primary antibody specific for acetylated α-tubulin. A primary antibody for total α-tubulin or a housekeeping protein like GAPDH is used as a loading control.
-
Secondary Antibody and Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: The intensity of the bands is quantified using densitometry software. The level of acetylated α-tubulin is normalized to the total α-tubulin or the loading control to determine the dose-dependent effect of compound 8f.
Experimental and Logical Workflow
The overall workflow for the discovery and characterization of compound 8f can be summarized as follows:
Caption: High-level experimental workflow.
